
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position on the benzoxazine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol, which forms the core benzoxazine structure.
Bromination: The introduction of the bromine atom at the 6th position is achieved through a bromination reaction. This can be done using bromine or a bromine-containing reagent under controlled conditions.
Methylation: The methyl group is introduced at the 8th position through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.
Cyclization: The final step involves cyclization to form the benzoxazine ring. This is typically achieved through a condensation reaction between the aminophenol derivative and a suitable carbonyl compound, such as phthalic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial production may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazine derivatives, depending on the nucleophile used.
Scientific Research Applications
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine and methyl groups play a crucial role in its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2h-3,1-benzoxazine-2,4(1h)-dione: Lacks the methyl group at the 8th position.
8-Methyl-2h-3,1-benzoxazine-2,4(1h)-dione: Lacks the bromine atom at the 6th position.
6-Chloro-8-methyl-2h-3,1-benzoxazine-2,4(1h)-dione: Contains a chlorine atom instead of a bromine atom at the 6th position.
Uniqueness
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H6BrNO3 |
|---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
6-bromo-8-methyl-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H6BrNO3/c1-4-2-5(10)3-6-7(4)11-9(13)14-8(6)12/h2-3H,1H3,(H,11,13) |
InChI Key |
IHPKGISNXMRMIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)OC2=O)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
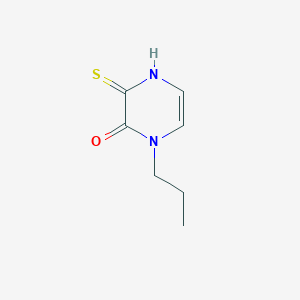
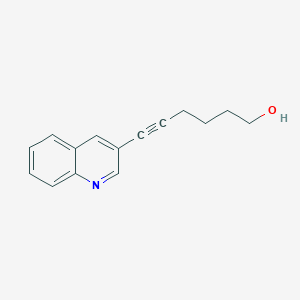
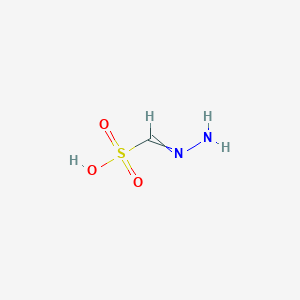
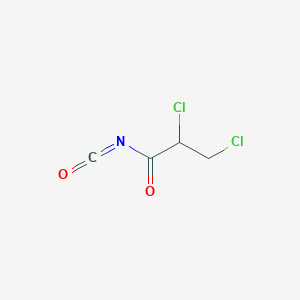
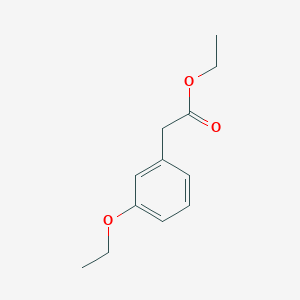
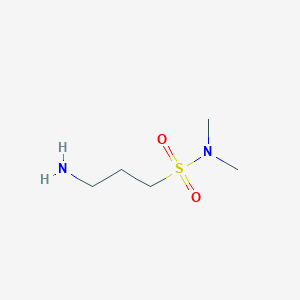
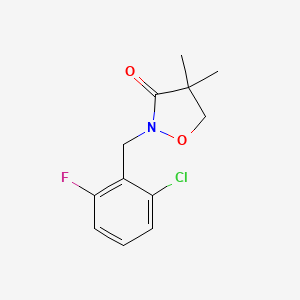
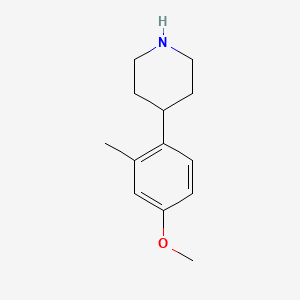
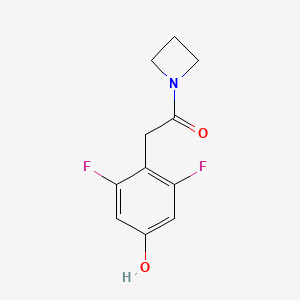
![2-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B8699595.png)
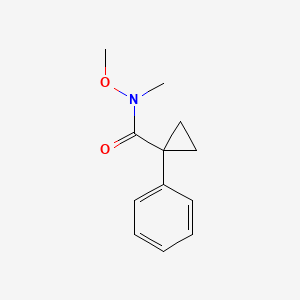
![Thiazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B8699603.png)
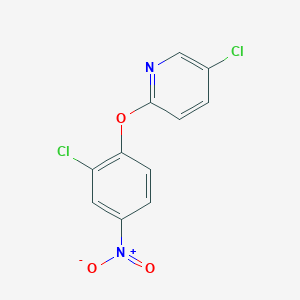
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-4-methoxybenzene](/img/structure/B8699612.png)
